molecular formula C8H7N5OS2 B2580586 N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 866043-11-0

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2580586
CAS No.: 866043-11-0
M. Wt: 253.3
InChI Key: ZXSGHPOXLGPURQ-UHFFFAOYSA-N
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Description

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C8H7N5OS2 and a molecular weight of 253.30408 g/mol It is known for its unique structure, which includes a pyrazine ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-pyrazinylthiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a pyrazine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5OS2/c1-5(14)11-7-12-13-8(16-7)15-6-4-9-2-3-10-6/h2-4H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGHPOXLGPURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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